4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research on pyrimidine derivatives, such as those involving modifications to the pyrimidine ring, has shown significant promise in antiviral therapy. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Nonlinear Optical Properties
Pyrimidine rings are integral to many compounds with promising applications in the fields of medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives demonstrated their considerable NLO character, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives have shown significant activity as aldose reductase inhibitors, with potential implications for treating complications related to diabetes. These compounds also exhibited antioxidant properties, further underscoring their therapeutic potential (La Motta et al., 2007).
Antimicrobial and Anticancer Agents
Synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives have indicated their efficacy as antimicrobial and anticancer agents. These compounds showed good activity against various microbial strains and demonstrated cytotoxic potentialities against different cancer cell lines, highlighting their dual-use potential (Abd El-Sattar et al., 2021).
Herbicidal Activity
Research into dimethoxypyrimidines and their analogues has explored their use as novel herbicides. Certain derivatives demonstrated strong herbicidal activity, providing a basis for developing new agricultural chemicals (Nezu et al., 1996).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
If it acts similarly to the related compounds mentioned above, it may inhibit the activity of its target protein kinase, thereby affecting cell cycle progression .
Biochemical Pathways
If it inhibits cdk2 like its related compounds, it could impact the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
If it acts like its related compounds, it could potentially inhibit cell proliferation by affecting cell cycle progression .
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14(2)17-10-9-15(3)11-20(17)26-22-18-12-19(16-7-5-4-6-8-16)25-21(18)23-13-24-22/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKTXNZWYXOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.